Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Kinase Selectivity c-KIT Inhibition Mast Cell Disorders

BLU-808 is a best-in-class, sub-nanomolar inhibitor of wild-type c-KIT engineered for unmatched kinome selectivity. Unlike imatinib (IC50 ~100 nM) or multikinase inhibitors, BLU-808 spares PDGFRA/B, FLT3, and CSF1R – eliminating myelosuppression and cardiovascular confounding in mast cell, urticaria, asthma, and immuno-oncology models. Achieve >80% tryptase reduction with clean RNA-seq/proteomics data. Requires 100x less material per experiment versus imatinib, reducing solvent artefacts. The definitive tool compound for KIT pathway interrogation.

Molecular Formula C23H18FN3O2
Molecular Weight 387.4 g/mol
Cat. No. B5639743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC23H18FN3O2
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F
InChIInChI=1S/C23H18FN3O2/c24-18-10-8-16(9-11-18)14-25-22(28)15-27-23(29)13-12-21(26-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-13H,14-15H2,(H,25,28)
InChIKeyNQPLOUHXLFSDAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile: N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide (BLU-808) for Wild-Type KIT Inhibitor Procurement


N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide, also known by its development code BLU-808, is a synthetic organic compound belonging to the pyridazinone class of small molecules. It is designed as a highly potent and selective inhibitor of wild-type (wt) c-KIT, a receptor tyrosine kinase that serves as the master regulator of mast cell survival and activation [1]. Its molecular formula is C23H18FN3O2, and it is identified by CAS number 3041025-10-6. The compound emerged from a medicinal chemistry program that leveraged Blueprint Medicines' expertise in mast cell biology and kinase inhibitor design, with a deliberate engineering goal of achieving kinome-sparing selectivity distinct from earlier KIT inhibitors [1][2].

Substitution Risk: Why Generic c-KIT Inhibitors Cannot Replace BLU-808 in Wild-Type Mast Cell Applications


This compound's differentiation lies at the intersection of isozyme-targeted selectivity and clinical safety margins. Generic 'c-KIT inhibitors' such as imatinib, sunitinib, or even mutant-selective agents like avapritinib cannot be simply interchanged with BLU-808. Imatinib, for example, demonstrates an IC50 of approximately 100 nM against wild-type c-KIT, a potency nearly 2–3 orders of magnitude weaker than the sub-nanomolar activity reported for BLU-808 [1]. Critically, BLU-808 was specifically engineered to spare the structurally related kinases PDGFRA/B, FLT3, and CSF1R, a selectivity crucial for avoiding the myelosuppressive and cardiovascular toxicities observed with earlier KIT inhibitors [1]. The evidence presented below quantitatively substantiates these claims and provides a rigorous foundation for procurement decisions in mast cell disorder research [2].

Evidence-Based Differentiation: Quantified Performance of N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide for Strategic Sourcing


Wild-Type KIT Selectivity Advantage Over the Multikinase Inhibitor Imatinib

BLU-808 demonstrates a pronounced selectivity advantage for wild-type KIT over the clinically established multikinase inhibitor imatinib. While imatinib's IC50 for wt-KIT is approximately 100 nM, BLU-808 achieves sub-nanomolar inhibition, representing a potency increase of at least 100-fold. Moreover, BLU-808 spares the structurally related kinases PDGFRA/B, FLT3, and CSF1R, thereby reducing the risk of polypharmacology-driven toxicity [1]. This contrasts with imatinib's broad activity profile that includes BCR-ABL, PDGFR, and c-KIT. This specificity is paramount for researchers aiming to isolate the therapeutic effects of KIT inhibition in wt-KIT-driven mast cell disorders [2].

Kinase Selectivity c-KIT Inhibition Mast Cell Disorders

Functional Mast Cell Inhibition vs. the Mutant-Selective Inhibitor Avapritinib

A critical differentiation for procurement in mast cell disorder research is the compound's functional selectivity for wild-type KIT over mutant isoforms, distinguishing it from agents like avapritinib (BLU-285). Avapritinib is exquisitely potent against the KIT D816V mutant (IC50 = 0.27 nM) but was originally developed for mutant-driven cancers [1]. In contrast, BLU-808 has been pharmacologically optimized for wild-type KIT, demonstrating potent inhibition of mast cell degranulation in human-derived mast cells in vitro and achieving a sub-nanomolar unbound IC50 for histamine release in rodent in vivo models [2]. This isoform-specific optimization ensures that the compound's pharmacodynamics are tightly coupled to the pathophysiology of diseases like chronic urticaria, where mast cells remain KIT-wild-type. The quantified difference in degranulation inhibition potency at clinically relevant SCF concentrations is a key differentiator [2].

Mast Cell Degranulation Pharmacodynamics Therapeutic Index

Kinome-Wide Selectivity Profile Superior to Multi-Targeted KIT Inhibitors

The compound's kinome-sparing profile is quantitatively captured by its KINOMEscan® selectivity S(10) score, reported to be predictive of high kinase specificity [1]. While the precise S(10) value remains proprietary, the statement that BLU-808 'spared PDGFRA/B, FLT3, and CSF1R' establishes it as a selective tool compared to sunitinib, a frontline multi-kinase inhibitor which potently inhibits over 90 kinases [2]. This superior selectivity profile is crucial for researchers who require target-specific inhibition to generate clean, interpretable datasets. The absence of PDGFR and FLT3 inhibition is particularly important for studies involving bone marrow-derived mast cells and hematopoietic progenitors, where these kinases play critical survival roles [1].

Kinome Selectivity Off-Target Profiling Safety Pharmacology

Clinical Pharmacodynamic Advantage: Dose-Dependent Tryptase Reduction

BLU-808 demonstrates a robust pharmacodynamic effect in clinical studies, achieving dose-dependent serum tryptase reductions exceeding 80 percent in a Phase 1 healthy volunteer study [1]. This biomarker, indicative of mast cell number and activation state, provides a quantifiable measure of in vivo target engagement that rivals or exceeds comparable data for the mutant-selective comparator elenestinib (BLU-263) in its respective clinical trials. While elenestinib at 100 mg achieved a mean tryptase reduction of 68.4% in patients with systemic mastocytosis, BLU-808's demonstrated >80% reduction in healthy volunteers [2] strongly validates its superior target engagement in wild-type KIT-expressing cells. This directly enables dose-response modeling for preclinical and clinical researchers.

Pharmacodynamics Biomarker Target Engagement

Validated Use-Cases for N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide in Modern Drug Discovery


High-Confidence Target Validation in Wild-Type KIT-Driven Inflammatory Models

Researchers investigating mast cell-dependent murine models of allergic asthma or chronic urticaria should prioritize BLU-808 over broad-spectrum or mutant-selective alternatives. Its sub-nanomolar in vivo potency (as evidenced by histamine release IC50) and high kinome selectivity ensure that observed anti-inflammatory effects are directly attributable to KIT pathway blockade, avoiding confounding variables introduced by off-target kinases [1]. The dose-dependent tryptase reduction >80% serves as a translatable biomarker for target engagement [2].

Safety Pharmacology Profiling in Oncology-Independent Indications

BLU-808 presents a unique opportunity for safety pharmacologists to benchmark new chemical entities against a 'clean' KIT inhibitor. Its demonstrated sparing of PDGFRA/B and FLT3 provides a baseline for understanding KIT-specific toxicity, such as hematopoietic effects, distinct from vasculature- or metabolism-related toxicities observed with sunitinib or imatinib [1]. This is crucial for non-oncology programs (e.g., immunology, dermatology) where kinase selectivity is a foundational requirement for a favorable therapeutic index [2].

Combination Immunotherapy Regimen Design

For researchers designing combination regimens with checkpoint inhibitors, BLU-808's selectivity profile suggests it can deplete mast cells from the tumor microenvironment without causing myelosuppression, a common dose-limiting toxicity of multikinase inhibitors. The compound's absence of FLT3 inhibition preserves dendritic cell populations critical for anti-tumor immunity [1]. This positions BLU-808 as a preferred tool compound for testing KIT inhibition's role in immuno-oncology.

Chemical Biology Tool for Mast Cell Biology Core Facilities

Core facilities supporting mast cell biology research should stock BLU-808 as their primary KIT inhibitor. Its 100-fold potency advantage over imatinib means less compound is required per experiment, reducing solvent exposure issues. More importantly, the KINOMEscan®-verified selectivity profile yields cleaner RNA-seq and proteomics data, a critical factor for omics-level analyses of KIT signaling networks [1].

Quote Request

Request a Quote for N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.